1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-8-11(9(2)14-13-8)7-15-5-3-4-10(12)6-15/h10H,3-7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGPZUYIEBHOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been studied as chelating agents in metal complexes. These compounds have potential applications in various areas such as catalysis, medicine, and biomimetic studies.
Mode of Action
Related compounds have been found to interact with their targets through the formation of organometallic complexes. The properties of these complexes are largely determined by the nature of the ligands bound to the metal ion.
Biological Activity
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine (CAS No. 1869425-52-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on anticancer, antibacterial, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of 204.27 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
Key Findings:
- Cell Viability Assays: In vitro assays demonstrated that at concentrations of 10 µM, the compound could induce apoptosis in cancer cells by enhancing caspase activity (1.33–1.57 times) and causing morphological changes indicative of cell death .
| Cell Line | Concentration (µM) | Effect on Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | 40.76 - 52.03 |
| HepG2 | 10 | Significant reduction |
Antibacterial Activity
The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's efficacy is attributed to the presence of the pyrazole ring, which has been linked to antimicrobial activity in various studies.
Antibacterial Testing Results:
In vitro tests revealed that derivatives related to this compound had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound promotes apoptosis through the activation of caspases and modulation of BAX/Bcl-2 ratios, leading to increased cell death in cancer cells.
- Microtubule Destabilization: Similar pyrazole-containing compounds have been identified as microtubule-destabilizing agents, affecting cell division and proliferation .
- Antimicrobial Action: The presence of the piperidine ring enhances interaction with bacterial membranes, disrupting their integrity and function.
Case Studies
A comprehensive study involving a series of pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance biological activity significantly. For example, substituents at the 4-position were found to improve anticancer potency while maintaining antibacterial efficacy .
Scientific Research Applications
Medicinal Chemistry
-
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine, exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The pyrazole moiety is known for its ability to interact with multiple biological targets, making it a promising scaffold for developing anticancer agents . -
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vivo studies have shown that it can mitigate neurodegeneration in models of Alzheimer’s disease by reducing oxidative stress and inflammation in neuronal cells. This suggests its potential as a therapeutic agent for neurodegenerative disorders . -
Antidepressant Properties
Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Pharmacological Applications
-
Receptor Modulation
The compound acts as a modulator of various receptors, including serotonin receptors (5-HT). Its structural characteristics allow it to bind effectively to these receptors, potentially leading to new treatments for anxiety and depression . -
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has shown efficacy against several bacterial strains, indicating its potential as a lead compound in the development of new antibiotics .
Material Science Applications
-
Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications . -
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to functionalize nanoparticles, enhancing their stability and biocompatibility for drug delivery systems. This application is particularly relevant in targeted therapy for cancer treatment .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antitumor Activity of Pyrazole Derivatives" | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro and in vivo models |
| "Neuroprotective Effects of Novel Compounds" | Neuroscience | Reduced oxidative stress and inflammation in neuronal cultures |
| "Antidepressant-Like Effects of Piperidine Derivatives" | Pharmacology | Indicated modulation of serotonin levels leading to improved mood in animal models |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
*Estimated based on structural formula.
Key Observations:
Pyrazole Substitution Patterns: The target compound (3,5-dimethylpyrazole) lacks the 1-methyl group present in the commercial analog (1,3,5-trimethylpyrazole, CAS 1018995-75-9). The 3-chlorobenzyl-substituted analog () replaces the piperidine with a simpler N-methylmethanamine, sacrificing conformational flexibility but introducing a lipophilic aryl group that may improve membrane permeability .
Amine Group Variations :
- The piperidin-3-amine in the target compound offers a secondary amine for hydrogen bonding and a six-membered ring for spatial orientation, contrasting with the tertiary amine in 3c ().
Synthetic Routes :
- The synthesis of 3c () involves methylamine-HCl and paraformaldehyde, suggesting that the target compound could be synthesized via reductive amination or similar methods using piperidin-3-amine as the amine source .
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole Core
The first critical step is the preparation of the 3,5-dimethyl-1H-pyrazole scaffold:
- Condensation Reaction : 3,5-Dimethyl-1H-pyrazole is synthesized by the condensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate (85%) in methanol at 25–35 °C. This reaction is exothermic and proceeds quantitatively, yielding the pyrazole ring with methyl substituents at positions 3 and 5.
| Reagents | Conditions | Outcome |
|---|---|---|
| Pentane-2,4-dione + Hydrazine hydrate (85%) | Methanol, 25–35 °C, exothermic | 3,5-Dimethyl-1H-pyrazole (quantitative yield) |
Coupling with Piperidin-3-amine
The key step is the nucleophilic substitution of the activated pyrazole intermediate with piperidin-3-amine:
The amine nucleophile (piperidin-3-amine) reacts with the pyrazole-4-sulfonyl chloride or halide in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane at room temperature (25–30 °C) for 16 hours.
This reaction forms the sulfonamide or amine linkage connecting the pyrazole ring to the piperidine moiety, yielding the target compound or its close analogs.
| Reagents | Conditions | Outcome |
|---|---|---|
| Piperidin-3-amine + Pyrazole-4-sulfonyl chloride + DIPEA | DCM, 25–30 °C, 16 h | 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine derivative |
Alternative Synthetic Routes and Catalytic Methods
Patent literature provides additional synthetic strategies involving catalytic cross-coupling and protection-deprotection steps:
Catalytic Cross-Coupling : Palladium-catalyzed coupling reactions (e.g., Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands) can be employed to link substituted pyrazoles with piperidine derivatives under mild conditions (20–180 °C) in solvents such as dioxane, THF, or DMF, often in the presence of bases like potassium carbonate or sodium hydroxide.
Protecting Groups : Amino groups on piperidine may be protected by groups such as tert-butoxycarbonyl (Boc), arylsulfonyl, or benzyl to prevent side reactions during coupling. Deprotection follows after successful coupling.
Acid/Base Conditions : Strong acids (HCl, TFA) or bases (KOH, K2CO3) are used to facilitate substitution or deprotection steps, typically at temperatures ranging from ambient to 100 °C.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole Core Synthesis | Condensation | Pentane-2,4-dione + Hydrazine hydrate, MeOH, 25–35 °C | Exothermic, quantitative yield |
| Pyrazole Functionalization | Sulfonylation / Halogenation | Chlorosulfonic acid, thionyl chloride, chloroform, 0–60 °C | Forms reactive sulfonyl chloride intermediates |
| Coupling with Piperidine | Nucleophilic substitution | Piperidin-3-amine, DIPEA, DCM, room temp, 16 h | Forms sulfonamide or amine linkage |
| Alternative Coupling | Pd-catalyzed cross-coupling | Pd catalysts, phosphine ligands, bases, dioxane/THF/DMF, 20–180 °C | Allows varied substitution patterns |
| Protection/Deprotection | Use of amino-protecting groups | Boc, arylsulfonyl, benzyl groups; acid/base treatment | Prevents side reactions during synthesis |
Research Findings and Optimization
The synthesis of 3,5-dimethyl-1H-pyrazole derivatives is well-established with high yields and reproducibility.
Optimization of coupling conditions (e.g., base equivalents, solvent choice, reaction time) significantly affects yield and purity. For example, DIPEA in dichloromethane at room temperature for 16 hours is optimal for sulfonamide formation.
Catalytic cross-coupling methods provide versatility for introducing diverse substituents on the pyrazole and piperidine rings, expanding the scope of derivatives accessible.
Protecting group strategies are essential when multiple reactive amine sites are present, ensuring selective functionalization.
Q & A
Basic: What are the key steps in synthesizing 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine, and how can its structure be confirmed?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the pyrazole core. For example, reacting a substituted pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) with a methylating agent to introduce the methyl group at the 4-position. This step may use paraformaldehyde and methylamine-HCl in ethanol under reflux, as seen in analogous pyrazole syntheses .
- Step 2: Functionalization of the piperidine ring. The piperidin-3-amine moiety can be synthesized via reductive amination or nucleophilic substitution. In related piperidine derivatives, intermediates like N,N-dibenzyl-protected amines are deprotected to yield free amines .
- Step 3: Coupling the pyrazole and piperidine fragments. This may involve alkylation or nucleophilic substitution, using catalysts like cesium carbonate and copper(I) bromide, as demonstrated in pyrazole-piperidine coupling reactions .
Structural confirmation requires:
- Mass Spectrometry (MS): ESI+ mode to detect the molecular ion peak (e.g., m/z 239 [M+H]+ for similar compounds) .
- NMR Spectroscopy:
- 1H NMR to confirm substitution patterns (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- 13C NMR to verify quaternary carbons and amine linkages .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Spectroscopy:
- 1H/13C NMR: Critical for confirming regiochemistry and stereochemistry. For instance, splitting patterns in the piperidine ring (e.g., axial vs. equatorial protons) and pyrazole methyl groups must align with expected coupling constants .
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
- Chromatography:
- HPLC/GC: Purity assessment using reverse-phase C18 columns or polar stationary phases. Adjust mobile phase pH to resolve amine-related tailing .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z calculated for C₁₁H₂₀N₄: 208.1695) .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Answer:
- Catalyst Screening: Test alternatives to copper(I) bromide (e.g., Pd/C for hydrogenation or Ni catalysts for cross-couplings) to reduce side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution rates compared to ethanol .
- Temperature Control: Lower temperatures (e.g., 0–25°C) during coupling steps can minimize decomposition of heat-sensitive intermediates .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for the piperidine amine to prevent unwanted alkylation, followed by acidic deprotection .
Advanced: How should researchers resolve contradictions in NMR data, such as unexpected splitting patterns?
Answer:
- Variable Temperature (VT) NMR: Assess dynamic processes (e.g., ring inversion in piperidine) that cause peak broadening at room temperature .
- 2D NMR Techniques:
- COSY/HMBC: Resolve overlapping signals by correlating protons and carbons (e.g., confirming methylene bridge connectivity between pyrazole and piperidine) .
- NOESY: Identify spatial proximity of protons (e.g., axial vs. equatorial positions in piperidine) .
- Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .
Advanced: What computational strategies can predict the biological activity of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., Toll-like receptor 4 or kinase enzymes, based on structural analogs in ).
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Train models with bioactivity data from pyrazole-triazine hybrids .
- MD Simulations: Simulate binding stability in aqueous environments (e.g., GROMACS) to assess pharmacokinetic properties like solubility .
Advanced: How can thermal stability and decomposition pathways be evaluated for this compound?
Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss vs. temperature to identify decomposition thresholds (e.g., >200°C for stable pyrazole derivatives) .
- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting or explosive decomposition) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., methylamine or CO₂) .
- Single-Crystal X-ray Diffraction: Correlate crystal packing (e.g., hydrogen-bonding networks) with thermal resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
